4-Fluoro-2-iodobenzene-1-sulfonamide 4-Fluoro-2-iodobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16217759
InChI: InChI=1S/C6H5FINO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
SMILES:
Molecular Formula: C6H5FINO2S
Molecular Weight: 301.08 g/mol

4-Fluoro-2-iodobenzene-1-sulfonamide

CAS No.:

Cat. No.: VC16217759

Molecular Formula: C6H5FINO2S

Molecular Weight: 301.08 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-iodobenzene-1-sulfonamide -

Specification

Molecular Formula C6H5FINO2S
Molecular Weight 301.08 g/mol
IUPAC Name 4-fluoro-2-iodobenzenesulfonamide
Standard InChI InChI=1S/C6H5FINO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Standard InChI Key QNAAITINEQBBDF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)I)S(=O)(=O)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzene ring with three substituents: a fluorine atom at the 4-position, an iodine atom at the 2-position, and a sulfonamide group (-SO2_2NH2_2) at the 1-position. This arrangement creates a polar molecule with distinct regions of electron density, influencing its solubility and reactivity. The sulfonamide group contributes to hydrogen-bonding capabilities, while the halogens introduce steric bulk and electronic effects .

Table 1: Structural and Identifiers

PropertyValueSource
IUPAC Name4-Fluoro-2-iodobenzenesulfonamide
Molecular FormulaC6H5FINO2S\text{C}_6\text{H}_5\text{FINO}_2\text{S}
Molecular Weight301.08 g/mol
CAS Number874814-69-4
SMILES NotationC1=CC(=C(C=C1I)F)S(=O)(=O)N

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via sulfonylation of 4-fluoro-2-iodobenzenesulfonyl chloride with ammonia. This reaction proceeds under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis :

4-Fluoro-2-iodobenzenesulfonyl chloride+NH34-Fluoro-2-iodobenzenesulfonamide+HCl\text{4-Fluoro-2-iodobenzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{4-Fluoro-2-iodobenzenesulfonamide} + \text{HCl}

Key considerations include:

  • Temperature: Reactions are typically conducted at 0–25°C to control exothermicity.

  • Purification: Crude products are recrystallized from ethanol/water mixtures or purified via column chromatography .

Scalability and Optimization

Industrial-scale production requires optimizing yield and minimizing byproducts. Strategies include:

  • Catalysis: Using triethylamine to absorb HCl, shifting equilibrium toward product formation.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

Physicochemical Properties

Solubility and Stability

4-Fluoro-2-iodobenzene-1-sulfonamide exhibits moderate solubility in polar organic solvents (e.g., DMSO, methanol) but limited solubility in water (<1 mg/mL at 25°C) . The iodine atom’s polarizability enhances solubility in halogen-friendly solvents like chloroform. Stability studies suggest degradation under strong acidic or basic conditions due to sulfonamide hydrolysis .

Biological Activity and Applications

Mechanism of Action

Sulfonamides inhibit dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis. While 4-fluoro-2-iodobenzene-1-sulfonamide’s antibacterial efficacy remains under investigation, its halogen substitutions may enhance target binding compared to simpler sulfonamides .

Medicinal Chemistry Applications

  • Antibacterial Agents: Structural analogs are explored for activity against resistant strains.

  • Enzyme Inhibitors: The iodine atom’s size may facilitate interactions with hydrophobic enzyme pockets .

TargetApplicationRationale
Bacterial DHPSAntibacterial developmentFolate pathway disruption
Carbonic AnhydraseAntiglaucoma agentsSulfonamide-zinc interaction

Recent Advances and Research Directions

Drug Development Studies

Recent publications highlight its role as a precursor in synthesizing iodinated radiopharmaceuticals, leveraging iodine’s isotopic properties for imaging . Additionally, fluorinated analogs are being tested for enhanced blood-brain barrier penetration.

Environmental Impact

Studies on sulfonamide persistence in aquatic systems suggest the need for advanced degradation methods, such as ozonation or photocatalytic oxidation, to mitigate ecological risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator